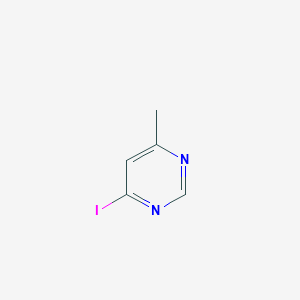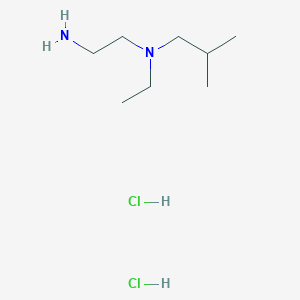
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride
Overview
Description
“(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” is a chemical compound with the molecular formula C8H22Cl2N2 . It is a structure that includes chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .Scientific Research Applications
Synthesis Techniques
- The synthesis of related amines involves bulk chemicals and optimal reaction conditions, leading to significant yields. For instance, the synthesis of 2-aminoethyl-bis(3-aminopropyl)amine, which shares a similar structural motif, was achieved through a multi-step process involving N-Acetylethylenediamine and acrylonitrile, resulting in a 60% overall yield (Xia Dao-hong, 2009).
Applications in Chemistry
- Compounds with ethylene spacer and amine functionality, akin to the structure of interest, were used to create disubstituted compounds with tetracyanoquinodimethane (TCNQ), leading to materials with strong fluorescence and potential applications in electronics (P. Raghavaiah et al., 2016).
Analytical Chemistry
- A method for determining amines in various samples utilized a condensation reaction with a carbodiimide hydrochloride derivative, showcasing the importance of amine functionalities in analytical methodologies (J. You et al., 2006).
Material Science
- Novel cationic diblock copolymers were synthesized by selectively quaternizing DMA residues in tertiary amine methacrylate diblock copolymers, demonstrating the utility of amines in creating materials with reversible pH-, salt-, and temperature-induced micellization properties (V. Bütün et al., 2001).
Organic Synthesis
- Efficient synthetic methods for functionalized 2-aminohydropyridines and 2-pyridinones were developed via domino reactions involving arylamines, showcasing the versatility of amine functionalities in organic synthesis (Jing Sun et al., 2011).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride . For example, the compound’s basicity could cause it to exist primarily as a charged species in acidic environments, which could influence its solubility, stability, and interactions with targets.
Biochemical Analysis
Biochemical Properties
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially affecting enzyme activity and protein function. For instance, it may act as a ligand for certain enzymes, altering their catalytic activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger intracellular signaling cascades, leading to changes in gene expression. Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition or cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity .
Properties
IUPAC Name |
N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(6-5-9)7-8(2)3;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVJAVMBNDMZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



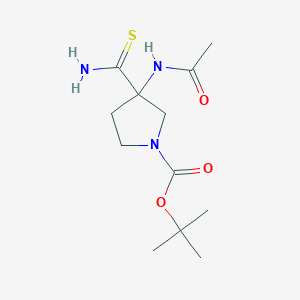
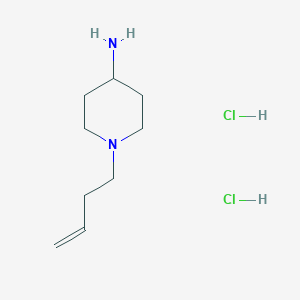

![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)





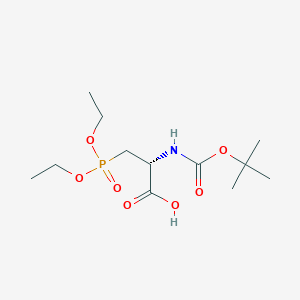
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

